molecular formula C24H24O6 B2379073 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate CAS No. 159647-56-0

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate

Cat. No.: B2379073
CAS No.: 159647-56-0
M. Wt: 408.45
InChI Key: QQIKQFQFMCDRLW-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, a chromen-4-one core, and a propionate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced via a Friedel-Crafts acylation reaction using benzo[d][1,3]dioxole and an appropriate acyl chloride.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with propionic acid or its derivatives under acidic conditions to form the propionate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate has shown potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . It is also being studied for its anti-inflammatory and antioxidant properties.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate involves its interaction with specific molecular targets. In cancer cells, it inhibits enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division. The compound also modulates signaling pathways involved in inflammation and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-methyl-4H-chromen-7-yl propionate
  • 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-butyl-4H-chromen-7-yl propionate

Uniqueness

Compared to similar compounds, 3-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-4-oxo-6-propyl-4H-chromen-7-yl propionate exhibits unique properties due to the presence of the propionate ester group. This group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the specific arrangement of functional groups in this compound allows for selective interactions with molecular targets, providing a distinct advantage in therapeutic applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-2-ethyl-4-oxo-6-propylchromen-7-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-4-7-14-10-16-20(12-19(14)30-22(25)6-3)29-17(5-2)23(24(16)26)15-8-9-18-21(11-15)28-13-27-18/h8-12H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIKQFQFMCDRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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